molecular formula C21H29N5O5 B2607108 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide CAS No. 1797587-99-5

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2607108
CAS No.: 1797587-99-5
M. Wt: 431.493
InChI Key: KTNIAMOQQHXYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly as a potential kinase inhibitor. Its molecular architecture, featuring a 1,2,4-triazolone moiety linked to a trimethoxyphenyl group via a piperidine carboxamide bridge, is characteristic of scaffolds designed to target ATP-binding sites [Source: PubMed] . The 3,4,5-trimethoxyphenyl subunit is a well-known pharmacophore frequently associated with antimitotic agents and inhibitors of protein kinases, which are critical targets in cancer cell proliferation [Source: ACS Publications] . Researchers are investigating this compound for its efficacy in modulating specific signaling pathways that drive tumor growth. The core 1,2,4-triazol-3-one heterocycle is a privileged structure in drug discovery, often contributing to favorable physicochemical properties and potent biological activity [Source: ScienceDirect] . Current preclinical studies focus on elucidating its precise mechanism of action, its selectivity profile across the kinome, and its potential to induce apoptosis or cell cycle arrest in various cancer cell lines. This reagent is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to advance the development of novel targeted therapeutics.

Properties

IUPAC Name

4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-24-21(28)26(15-5-6-15)19(23-24)13-7-9-25(10-8-13)20(27)22-14-11-16(29-2)18(31-4)17(12-14)30-3/h11-13,15H,5-10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNIAMOQQHXYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolinone Derivatives

  • Carfentrazone-ethyl: A commercial herbicide (FMC) containing a triazolinone core with a dichlorophenyl substituent and ethyl ester group. It inhibits protoporphyrinogen oxidase (PPO), critical for chlorophyll biosynthesis, with IC₅₀ values in the nanomolar range .
  • User’s Compound: Replaces the ester group with a piperidine carboxamide and introduces a trimethoxyphenyl group.

Heterocyclic Hybrids

Compounds from (e.g., 4i and 4j) incorporate pyrimidinone, tetrazol, and coumarin moieties. While structurally distinct, these hybrids highlight the versatility of nitrogen-rich heterocycles in drug design. The user’s compound’s piperidine-trimethoxyphenyl system may improve metabolic stability compared to coumarin-based derivatives .

Key Observations :

  • Target Specificity : The piperidine carboxamide may confer affinity for mammalian targets (e.g., kinases or tubulin) over plant PPO enzymes.
  • Synthetic Feasibility : demonstrates modular synthesis of heterocyclic hybrids, suggesting the user’s compound could be synthesized via analogous coupling reactions .

Physicochemical Properties

While experimental data are unavailable, predicted properties include:

  • Molecular Weight : ~500 g/mol (higher than carfentrazone-ethyl’s 412 g/mol), which may affect bioavailability.
  • Solubility: The carboxamide and trimethoxyphenyl groups likely reduce aqueous solubility compared to ester-containing triazolinones.

Q & A

Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization typically involves iterative adjustments to reaction conditions (e.g., solvent, temperature, catalyst) guided by Design of Experiments (DoE) principles. For example, fractional factorial designs can identify critical variables (e.g., cyclopropane ring closure efficiency, triazole formation kinetics) while minimizing experimental runs . Evidence from similar triazole-piperidine hybrids suggests using HPLC-MS to monitor intermediates and quantify byproducts, enabling targeted purification (e.g., column chromatography or recrystallization) . Computational tools like quantum chemical calculations (e.g., transition state modeling) may predict steric or electronic barriers during cyclopropyl-triazole coupling .

Basic Question: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of the triazole ring and piperidine carboxamide substitution. 19F^{19}\text{F}-NMR (if applicable) can verify fluorinated intermediates .
  • HPLC-PDA/MS : Pair reverse-phase chromatography (e.g., C18 columns) with photodiode array detection to assess purity. High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • FT-IR : Monitor carbonyl stretches (e.g., 5-oxo triazole at ~1700 cm1^{-1}) and piperidine carboxamide N-H bends .

Advanced Question: How can computational methods (e.g., molecular docking) predict the compound’s biological target engagement?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., triazole-containing kinase inhibitors or trimethoxyphenyl-targeting tubulin binders) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate docking poses using MD simulations (e.g., GROMACS ) to assess binding stability .
  • Contradiction Management : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states (e.g., piperidine nitrogen pKa) or solvation effects .

Advanced Question: What strategies resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways. If the 3,4,5-trimethoxyphenyl group undergoes demethylation, consider prodrug strategies .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C^{14}\text{C}-carboxamide) to quantify blood-brain barrier penetration or off-target accumulation .
  • Data Reconciliation : Apply multivariate analysis to correlate in vitro potency (e.g., enzyme inhibition) with in vivo outcomes (e.g., tumor regression), adjusting for bioavailability limitations .

Advanced Question: How do heterocyclic components (triazole, piperidine) influence the compound’s physicochemical and ADMET properties?

Methodological Answer:

  • LogP Calculations : The cyclopropyl group reduces hydrophobicity compared to bulkier substituents, while the trimethoxyphenyl moiety may increase membrane permeability .
  • Metabolic Hotspots : The 1-methyl-5-oxo triazole is prone to oxidative metabolism; deuterium labeling at the methyl group could enhance stability .
  • Toxicity Screening : Use AMES tests for mutagenicity and hERG assays to assess cardiac risk. The piperidine carboxamide’s basicity may require pH-adjusted solubility studies .

Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Fragment-Based SAR : Systematically replace the cyclopropyl group with other small rings (e.g., azetidine) and the trimethoxyphenyl with substituted aromatics .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., triazole methyl vs. hydrogen) to biological activity using linear regression models .
  • High-Throughput Screening (HTS) : Use 96-well plates with fluorescence polarization assays to test analogs against target proteins .

Advanced Question: How can stability studies under varying pH and temperature conditions inform formulation development?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., triazole ring cleavage) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius kinetics to extrapolate shelf-life .
  • Solid-State Analysis : Perform XRPD to detect polymorphic transitions that may affect solubility .

Advanced Question: What role does the 3,4,5-trimethoxyphenyl group play in target selectivity and off-target effects?

Methodological Answer:

  • Comparative Modeling : Docking studies against related receptors (e.g., trimethoxy-binding β-tubulin vs. kinase ATP pockets) can reveal selectivity drivers .
  • Off-Target Profiling : Use Chemoproteomics (e.g., affinity pulldown with biotinylated analogs) to identify unintended protein interactions .
  • Methoxy Substitution : Replace methoxy groups with halogens or hydrogen bond donors to assess their role in binding entropy/enthalpy trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.